1,2-Phenylenediacetic acid 1,2-Phenylenediacetic acid A coordination polymer with 1,2-Phenylenediacetic acid was synthesized and characterized by single crystal X-ray diffraction.

Brand Name: Vulcanchem
CAS No.: 7500-53-0
VCID: VC20871134
InChI: InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C(C(=C1)CC(=O)O)CC(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

1,2-Phenylenediacetic acid

CAS No.: 7500-53-0

Cat. No.: VC20871134

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

1,2-Phenylenediacetic acid - 7500-53-0

Specification

CAS No. 7500-53-0
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2-[2-(carboxymethyl)phenyl]acetic acid
Standard InChI InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Standard InChI Key MMEDJBFVJUFIDD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)CC(=O)O
Melting Point 151.0 °C

Introduction

Chemical Properties and Structure

1,2-Phenylenediacetic acid (CAS No. 7500-53-0) is an aromatic dicarboxylic acid with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . The compound's IUPAC name is 2-[2-(carboxymethyl)phenyl]acetic acid, though it is frequently referred to by several synonyms including o-benzenediacetic acid, 1,2-benzenediacetic acid, and o-phenylenebis(acetic acid) . Structurally, it consists of a benzene ring with two acetic acid groups (-CH2COOH) attached at adjacent carbon atoms, creating a unique molecular architecture with important applications in materials and pharmaceutical chemistry . Unlike phthalic acid derivatives, where carboxylic acid groups are directly attached to the benzene ring, 1,2-phenylenediacetic acid contains flexible methylene (-CH2-) spacers that interrupt conjugation and allow free rotation of the carboxylate groups .

The physical appearance of 1,2-phenylenediacetic acid is typically described as a beige to beige-brown needle-like crystalline powder . It exhibits a melting point range of 150-152°C according to literature values, though commercial specifications sometimes indicate a slightly broader range of 148.0-155.0°C for the clear melt . The compound has an estimated boiling point of approximately 290.62°C at standard pressure and a calculated density of about 1.25 g/cm³, making it a relatively dense organic solid . Additional physical parameters include a flash point of 139.8±21.0°C and a refractive index of approximately 1.5430, which are important considerations for handling and optical applications .

Table 1. Physical and Chemical Properties of 1,2-Phenylenediacetic Acid

PropertyValueReference
CAS Number7500-53-0
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
AppearanceBeige to beige-brown needle-like crystalline powder
Melting Point150-152°C (literature) / 148.0-155.0°C (commercial)
Boiling Point290.62°C (estimated)
Density1.25 g/cm³ (estimated)
Flash Point139.8±21.0°C
pKa3.90±0.10 (predicted)
LogP0.54
Vapor Pressure0.0±0.6 mmHg at 25°C
Refractive Index1.5430 (estimated)

From a chemical perspective, 1,2-phenylenediacetic acid possesses two carboxylic acid groups with a predicted pKa of approximately 3.90±0.10, indicating moderate acidity typical of carboxylic acids . The compound has a relatively low partition coefficient (LogP) of 0.54, suggesting moderate lipophilicity and potential for both aqueous solubility and membrane permeability . These properties make it particularly valuable for pharmaceutical applications where balanced solubility characteristics are essential for drug development . The flexible nature of the methylene spacers between the aromatic ring and carboxylic acid groups provides conformational freedom that differentiates this compound from rigid aromatic dicarboxylic acids .

Synthesis Methods and Production

The synthesis of 1,2-phenylenediacetic acid can be accomplished through several methods, with the hydrolysis of 1,2-bis(cyanomethyl)benzene being one of the most commonly reported approaches in literature . This synthetic pathway provides an efficient route to the target compound with reasonable yields and relatively straightforward processing requirements. In a representative example from published literature, the synthesis involves refluxing 1,2-bis(cyanomethyl)benzene in concentrated hydrochloric acid for approximately three hours, followed by addition of water and continued heating overnight . The reaction mixture is then cooled, washed with ether, and the organic layer is extracted with sodium carbonate solution .

A detailed synthetic protocol describes obtaining 1,2-phenylenediacetic acid as a pale yellow solid in 56% yield with a melting point of 123-125°C . The structural confirmation of the synthesized product typically involves spectroscopic analysis, with characteristic signals in 1H NMR including a singlet at δ 3.58 ppm (4H) corresponding to the methylene protons, a singlet at δ 7.20 ppm (4H) for the aromatic protons, and a broad singlet at δ 12.34 ppm (2H) representing the carboxylic acid protons . The 13C NMR spectrum further confirms the structure with signals at δ 37.1 ppm (2C) for the methylene carbons, δ 126.8-134.1 ppm (6C) for the aromatic carbons, and δ 172.4 ppm (2C) for the carboxyl carbons .

Table 2. Synthesis Parameters for 1,2-Phenylenediacetic Acid

ParameterValueReference
Starting Material1,2-Bis(cyanomethyl)benzene
Reaction ConditionsReflux in concentrated HCl, then addition of water
Reaction TimeInitial 3h reflux, followed by overnight heating
Purification MethodExtraction with sodium carbonate, acidification, extraction with ether
Yield56%
Product AppearancePale yellow solid
Melting Point of Product123-125°C

Commercial production of 1,2-phenylenediacetic acid typically involves optimization of these laboratory-scale procedures for industrial applications, with considerations for cost-effectiveness, safety, and environmental impact . The starting materials for industrial synthesis may include triethyl orthoacetate, sodium hydroxide, petroleum ether, and sulfuric acid, as indicated by raw material listings in chemical databases . Quality control in commercial production focuses on achieving high purity levels, with commercial specifications often requiring assay values of ≥98.0% to ≤102.0% as determined by aqueous acid-base titration . The ability to produce high-purity material is crucial for research and pharmaceutical applications where impurities could interfere with experimental results or biological activity.

Applications in Research and Industry

1,2-Phenylenediacetic acid has found significant applications across multiple scientific and industrial domains, with particularly important roles in pharmaceutical research and development. One notable application is its use in the preparation of nanomolar inhibitors targeting the cancer-relevant transcription factor STAT5b, demonstrating its value in medicinal chemistry and drug discovery efforts . The compound's balanced physicochemical properties, including moderate lipophilicity and acidity, make it suitable as a building block for bioactive molecules where specific pharmacokinetic characteristics are required . As an organic scaffold with dual carboxylic acid functionality, it provides versatile attachment points for further derivatization in complex molecule synthesis .

In the field of materials science, 1,2-phenylenediacetic acid serves as an important ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) . These advanced materials have potential applications in catalysis, gas storage, separation processes, and sensing technologies, areas that have seen significant research interest in recent years. The flexible nature of 1,2-phenylenediacetic acid, with its rotatable methylene spacers, allows it to adopt various conformations when coordinating with metal centers, leading to diverse structural architectures that can be tailored for specific functions . This conformational freedom differentiates it from rigid dicarboxylic acids and enables the creation of coordination compounds with unique properties.

The market for 1,2-phenylenediacetic acid has shown steady growth, primarily driven by its diverse applications across pharmaceuticals, specialty chemicals, and research sectors . Industry analysis indicates increasing demand for high-performance materials and advanced pharmaceutical intermediates, sectors where this compound plays an important role . The compound is commercially available in various grades and quantities, with typical research-grade material offered at purities of 98% or higher . Current market offerings include package sizes ranging from small research quantities (5g) to larger amounts (25g or more) suitable for process development, with pricing that reflects both purity specifications and quantity considerations .

Table 3. Applications of 1,2-Phenylenediacetic Acid

Application AreaSpecific UseReference
Pharmaceutical ResearchPreparation of STAT5b inhibitors
Coordination ChemistrySynthesis of metal complexes and coordination polymers
Materials ScienceDevelopment of metal-organic frameworks
Biochemical ResearchBiological materials for life science investigations
Chemical SynthesisIntermediate for specialty chemicals
CatalysisComponent in catalyst development

Coordination Chemistry of 1,2-Phenylenediacetic Acid

The coordination chemistry of 1,2-phenylenediacetic acid represents one of its most extensively studied aspects, with numerous reports describing its complexation with transition metals and lanthanides. The flexible nature of this ligand, with two freely rotating carboxylate groups, enables it to adopt various coordination modes when interacting with metal centers . This structural versatility has been exploited in the synthesis of diverse coordination compounds with interesting properties and potential applications. In a representative example, copper(II) complexes with 1,2-phenylenediacetate have been synthesized and characterized, revealing one-dimensional structures where adjacent copper centers are linked by the ligand . These structures can further aggregate through secondary interactions to form higher-dimensional frameworks with unique properties.

Lanthanide coordination polymers incorporating 1,2-phenylenediacetic acid have attracted particular attention due to their potential applications in luminescence and catalysis . A series of lanthanide complexes with the general formula Ln2(1,2-pda)3(DMF)2, where Ln = Pr, Sm, Eu, Tb, Dy, and Er, has been synthesized under solvothermal conditions in N,N'-dimethylformamide . These compounds exhibit structural similarities within specific groups of lanthanides (Pr, Sm, Eu vs. Tb, Dy, Er), reflecting the influence of the lanthanide contraction on coordination geometry and supramolecular architecture . Detailed crystallographic studies have revealed the coordination modes and extended structures of these compounds, providing valuable insights into their formation and properties.

The synthesis of mixed-ligand coordination compounds incorporating 1,2-phenylenediacetic acid and additional co-ligands has further expanded the structural diversity in this field . For instance, zinc(II) coordination complexes combining 1,2-phenylenediacetic acid with bis(pyridyl)-bis(amide) ligands have been reported to form two- and three-dimensional frameworks with interesting topological features . These materials demonstrate photocatalytic properties toward dye degradation and fluorescent sensing capabilities for small solvent molecules, highlighting their potential environmental and analytical applications . The structural diversity observed in these systems underscores the versatility of 1,2-phenylenediacetic acid as a coordination ligand and its ability to participate in the construction of functional materials.

Table 4. Selected Coordination Compounds of 1,2-Phenylenediacetic Acid

MetalComplex FormulaStructural FeaturesPropertiesReference
Cu(II){[Cu2(PDA)2(DMF)2]·2H2O}n1D structure with linked Cu centers-
Pr(III), Sm(III), Eu(III)Ln2(1,2-pda)3(DMF)2Similar structural motifs within groupLuminescence properties
Tb(III), Dy(III), Er(III)Ln2(1,2-pda)3(DMF)2Distinct structures from lighter lanthanidesLuminescence properties
Zn(II)[Zn(pda)(3-bpcd)0.5]2D layered frameworkFluorescence sensing, photocatalysis
Zn(II)[Zn(pda)(3-bpoa)]·H2O3D frameworkFluorescence sensing, photocatalysis
Pb(II)Coordination polymer with PDA-Luminescence
ParameterDescriptionReference
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Risk PhrasesR36/37/38
Safety PhrasesS26-S37/39
Precautionary StatementsP261-P305 + P351 + P338
Recommended PPEDust mask type N95, eye shields, gloves
Storage ConditionsSealed in dry container, room temperature
Transport ClassificationNon-hazardous for all modes of transport
AspectDetailsReference
Market GrowthSteady growth driven by pharmaceutical and materials applications
Common Package Sizes5g, 25g
Typical Purity≥98.0%
Price Range (2025)$58.65-69.10 USD for 25g (≥98% purity)
Commercial AppearanceCream to pale brown crystals or powder
Quality Control MethodAqueous acid-base titration
Main Application SectorsPharmaceuticals, chemicals, materials science

Recent Research Developments

Recent research involving 1,2-phenylenediacetic acid has expanded its application domains beyond traditional areas, with significant advancements in coordination chemistry and materials development. Studies focusing on lanthanide coordination polymers have demonstrated the ligand's versatility in creating functional materials with interesting luminescence properties . A series of lanthanide complexes with the formula Ln2(1,2-pda)3(DMF)2 (where Ln = Pr, Sm, Eu, Tb, Dy, and Er) has been synthesized under solvothermal conditions, revealing structural differences between lighter and heavier lanthanide analogues . These materials exhibit characteristic luminescence properties related to the specific lanthanide ions, suggesting potential applications in sensing, display technologies, and optical devices.

In the field of zinc coordination chemistry, 1,2-phenylenediacetic acid has been combined with bis(pyridyl)-bis(amide) co-ligands to create complex three-dimensional frameworks with interesting topological features . These materials demonstrate multifunctional properties including fluorescent sensing capabilities for small solvent molecules and photocatalytic activity for dye degradation . The photocatalytic properties are particularly significant from an environmental perspective, as they suggest potential applications in water treatment and pollutant remediation. The structural diversity observed in these systems highlights the conformational flexibility of 1,2-phenylenediacetic acid and its ability to adapt to different coordination environments.

The pharmaceutical potential of 1,2-phenylenediacetic acid continues to be explored, with recent work focusing on its role in the development of STAT5b inhibitors and other bioactive compounds . The compound's balanced physicochemical properties make it a valuable scaffold for medicinal chemistry applications, allowing for the design of molecules with specific pharmacokinetic and pharmacodynamic characteristics. Additionally, market analysis suggests growing interest in this compound for various industrial applications, with steady expansion projected across multiple sectors including pharmaceuticals, specialty chemicals, and advanced materials . These developments underscore the continuing relevance of 1,2-phenylenediacetic acid in contemporary chemical research and industrial innovation.

Table 7. Recent Research Highlights Involving 1,2-Phenylenediacetic Acid

Research AreaKey FindingsPotential ApplicationsReference
Lanthanide Coordination ChemistryStructural variations between lighter and heavier lanthanide complexesLuminescence, sensing, optical devices
Zinc Coordination FrameworksMulti-dimensional frameworks with varied topologiesFluorescent sensing, photocatalysis
Pharmaceutical DevelopmentComponent in STAT5b inhibitor synthesisCancer treatment, medical therapeutics
Metal-Organic Framework (MOF)Lead(II) coordination polymer with luminescence propertiesSensing, optical materials
Market DevelopmentSteady growth across multiple application sectorsDiversified industrial applications

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